2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3
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Overview
Description
This compound is a derivative of acetophenone and features a unique chemical structure that makes it a promising candidate for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3 typically involves the reaction of benzylmethylamine with 3’,4’-dihydroxyacetophenone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3 has a wide range of scientific research applications, including:
Chemistry: Used in the study of electrochemical oxidation of amines and synthesis of complex molecules.
Biology: Investigated for its potential antimicrobial activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3 include:
Uniqueness
What sets 2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3 apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[benzyl(trideuteriomethyl)amino]-1-(3,4-dihydroxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,18-19H,10-11H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVERDXLUFRHUKR-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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